2-Methylthioethyl palmitate
Description
Palmitate esters are derivatives of palmitic acid (C16H32O2) esterified with various alcohols. These compounds are widely studied for their roles in flavor chemistry, biofuels, cosmetics, and bioactive applications.
Properties
Molecular Formula |
C19H38O2S |
|---|---|
Molecular Weight |
330.6 g/mol |
IUPAC Name |
2-methylsulfanylethyl hexadecanoate |
InChI |
InChI=1S/C19H38O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(20)21-17-18-22-2/h3-18H2,1-2H3 |
InChI Key |
OUUXSAZAQYVQAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthioethyl palmitate typically involves the esterification of palmitic acid with 2-methylthioethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques .
Chemical Reactions Analysis
Acid-Catalyzed Esterification
Reaction : Palmitic acid reacts with 2-methylthioethanol under acidic conditions (e.g., H₂SO₄ or HCl):
Conditions : Elevated temperatures (80–120°C), reflux with azeotropic removal of water .
Enzymatic Catalysis
Lipases (e.g., Candida antarctica lipase B) catalyze ester formation under mild conditions (30–60°C, pH 7–8).
| Method | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 100°C | 85–92% | |
| Enzymatic | Lipase | 40°C | 70–78% |
Hydrolysis Reactions
The ester bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
Reaction :
Conditions : Reflux with dilute HCl or H₂SO₄ (60–80°C) .
Alkaline Hydrolysis (Saponification)
Reaction :
Conditions : Aqueous NaOH (5–10%), 70–90°C .
Transesterification
The ethoxy group can be replaced by other alcohols:
Reaction :
Catalysts : Titanium isopropoxide, lipases.
Sulfur-Specific Reactions
The methylthio group participates in oxidation and nucleophilic substitution:
Oxidation to Sulfoxide/Sulfone
Reagents : H₂O₂, m-CPBA, or ozone:
Conditions : Room temperature, polar solvents (e.g., CH₃CN) .
Nucleophilic Substitution
Reaction :
Nucleophiles : Thiols, amines, or alkoxides .
Stability and Degradation
Scientific Research Applications
2-Methylthioethyl palmitate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and oxidation reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the area of lipid-based drug formulations.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Methylthioethyl palmitate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes such as lipases, influencing their activity and the overall lipid metabolism pathways .
Comparison with Similar Compounds
Comparison with Similar Palmitate Esters
Methyl Palmitate (C17H34O2)
- Applications: Biofuel Research: Methyl palmitate is a model compound for biodiesel oxidation studies. Its reactivity under combustion conditions (e.g., in jet-stirred reactors) highlights its stability and product distribution compared to unsaturated esters like methyl oleate . Ecology: Found in honey bee larvae (Apis mellifera), methyl palmitate acts as a conserved volatile compound across species, suggesting a role in interspecific communication .
Ethyl Palmitate (C18H36O2)
- Flavor Chemistry : Ethyl palmitate is a key ester in fermented foods (e.g., fish sauce), contributing to winey and fruity aromas. Unlike methyl palmitate, it lacks strong odor intensity but enhances flavor complexity .
- Insect Behavior: Ethyl palmitate is structurally similar to methyl palmitate, which mediates insect oviposition and copulation behaviors in Drosophila melanogaster and houseflies .
2-Ethylhexyl Palmitate (C24H48O2)
- Industrial Use : This branched-chain ester is used in cosmetics and biofuels. Its molecular flexibility (rotatable bonds) and low pour point (-10°C to 0°C) make it effective as a biodiesel additive .
- Safety: Classified as non-hazardous under REACH regulations, it lacks persistence or bioaccumulation risks .
Isocetyl Palmitate (C32H64O2)
- Cosmetics: Known for emulsion stability and biocompatibility, isocetyl palmitate outperforms linear esters (e.g., cetyl palmitate) in moisturizing formulations .
Structural and Functional Data
Table 1: Key Properties of Palmitate Esters
Mechanistic Insights and Biocompatibility
- Toxicity : Palmitate esters like retinyl palmitate exhibit distinct metabolic pathways, avoiding overlap with hepatotoxic compounds in predictive models .
- Apoptosis Modulation : Saturated palmitates induce cardiomyocyte apoptosis via ERK1/2 and AKT pathways, whereas unsaturated esters (e.g., ethyl oleate) show neutral effects .
Q & A
Q. What are the critical experimental variables and optimization strategies for synthesizing 2-Methylthioethyl palmitate?
Methodological Answer: Key variables include molar ratio, catalyst dosage, reaction temperature, and reaction time. Optimization can be achieved using a 4-factor, 3-level response surface methodology (RSM) design, similar to approaches applied to methyl palmitate synthesis . For example, a face-centered cube design with central point replication reduces experimental error and identifies variable interactions (e.g., BC terms in quadratic models) . Data should be analyzed using software like Design-Expert to generate regression models and contour plots for yield prediction .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Use spectroscopic techniques such as:
- GC-HRMS : Analyze isotopic patterns and adducts (e.g., [M+H]⁺) for molecular ion confirmation, as demonstrated for methyl palmitate .
- NMR : Confirm sulfur-containing functional groups (e.g., methylthioether) and ester linkages.
- HPLC : Quantify purity using retention time matching with validated standards .
New compounds require full spectral data and purity metrics (>95%) in the main manuscript, while known compounds need literature citations for identity confirmation .
Advanced Research Questions
Q. How can response surface methodology (RSM) resolve variable interactions in this compound synthesis?
Methodological Answer: A quadratic polynomial model (e.g., Conversion = 75.07 + 24.72A + ... – 26.73C²) effectively captures nonlinear relationships between variables . For example, negative quadratic terms (e.g., C²) indicate diminishing returns at higher levels of a variable (e.g., temperature). Interaction terms (e.g., BC) reveal synergistic or antagonistic effects. Validate models using ANOVA (α = 0.05) and confirm optimal conditions with triplicate runs .
Q. What strategies address contradictory data in this compound studies (e.g., yield vs. purity trade-offs)?
Methodological Answer:
- Sensitivity Analysis : Test variable ranges beyond initial design limits to identify robustness .
- By-Product Screening : Use untargeted GC-HRMS with data-dependent MS² to detect impurities (e.g., hydrolysis by-products) .
- Replication : Include ≥6 central points in RSM designs to assess experimental reproducibility . Contradictions often arise from unaccounted variables (e.g., moisture content), which should be controlled in follow-up studies .
Q. How can computational modeling predict physicochemical properties of this compound?
Methodological Answer:
- QSAR Models : Correlate structural descriptors (e.g., logP, molecular weight) with properties like solubility or thermal stability. Use NIST chemistry data (e.g., ethylhexyl palmitate’s InChIKey) to validate predictions .
- Molecular Dynamics Simulations : Study interactions with solvents or biological membranes using force fields parameterized for sulfur-containing esters.
Data Presentation Guidelines
- Tables : Use Roman numerals and self-explanatory titles (e.g., "Table I. Variables and Levels for RSM Design") .
- Figures : Include high-resolution spectra (e.g., GC-HRMS) with annotated peaks and error bars for replicate measurements .
- Supporting Information : Provide raw data (e.g., NMR spectra, optimization plots) in separate files with hyperlinks in the main text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
